molecular formula C9H14N2O3 B3167939 [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926213-17-4

[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3167939
CAS No.: 926213-17-4
M. Wt: 198.22 g/mol
InChI Key: WUNOHFQJUHIXDM-UHFFFAOYSA-N
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Description

“[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a type of imidazoline derivative . Imidazoline derivatives are a class of novel cationic surfactants that are gaining importance in the global detergent market due to their wide range of applications . They are extensively used mainly as fabric softeners and antistatic agents .


Synthesis Analysis

The synthesis of imidazoline derivatives involves the reaction of 1-(2-hydroxyethyl)-2-alkyl-2-imidazoline with sodium monochloroacetate . The reaction can be carried out at a temperature between 80-140 degrees Celsius, optionally in an alcohol solvent .


Molecular Structure Analysis

Imidazoline is isomeric with pyrazole . Imidazolinium compounds belong to the class of heterocyclic compounds containing a five-membered ring compound having two nitrogen atoms in the ring .


Chemical Reactions Analysis

Imidazoline derivatives are prepared through a series of fatty acid-DETA reactions carried out at various temperatures . The distillates from these reactions are collected for analysis .


Physical and Chemical Properties Analysis

Imidazoline derivatives possess desirable properties such as storage stability, viscosity, and dispersibility . They also have fabric conditioning properties . These properties make them useful in laundry applications and various industrial applications .

Future Directions

Indole derivatives, which include imidazoline derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the biological potential of “[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid”.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-8(5-9(13)14)7(2)11(10-6)3-4-12/h12H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOHFQJUHIXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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